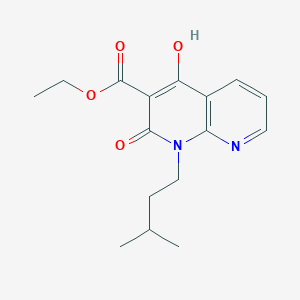

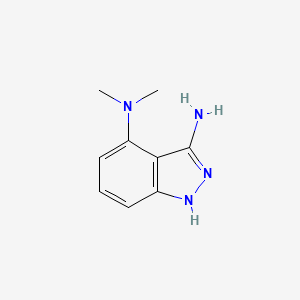

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine

Vue d'ensemble

Description

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine (3-AIDMA) is an organic compound that is used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound that is composed of a nitrogen atom attached to a benzene ring and two methyl groups. 3-AIDMA has been studied extensively for its biochemical and physiological effects and its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Advances in Organic Synthesis

Organic synthesis has seen significant advances with the utilization of compounds having functionalities similar to N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine, such as the development of novel synthetic routes for nitrogen-containing compounds. These advancements include the synthesis of complex aldehydes, ketones, and hydroxamic acids through methods that improve upon traditional amide methodologies. Such compounds are crucial for the synthesis of natural products and their analogues, highlighting the importance of N,N-dimethylamine derivatives in facilitating complex organic transformations (Khlestkin & Mazhukin, 2003).

Biochemical Applications

In biochemistry, derivatives of N,N-dimethylamine are explored for their ability to interact with biological molecules, demonstrating potential as tools for studying dynamic protein interactions. The development of solvatochromic fluorophores based on N,N-dimethylamine derivatives, for instance, aids in the investigation of protein-protein interactions through changes in fluorescence emission, offering insights into the molecular dynamics at play within biological systems (Loving & Imperiali, 2008).

Material Science and Chemistry

In the field of material science, compounds related to N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine have been used to engineer novel materials with specific properties. For example, polymers synthesized with N,N-dimethylamine functionalities demonstrate significant potential in applications ranging from biomaterials to electronics, showcasing the versatility and utility of these compounds in creating materials with desired physical, chemical, and biological properties (Lynn & Langer, 2000).

Pharmacological Research

Pharmacologically, N,N-dimethylamine derivatives have been explored for their therapeutic potential, including the development of novel drug candidates with improved water solubility and oral bioavailability. These compounds have shown promise in pre-clinical models for various conditions, illustrating the significance of N,N-dimethylamine functionalities in enhancing drug properties and therapeutic efficacy (Harrison et al., 2001).

Propriétés

IUPAC Name |

4-N,4-N-dimethyl-1H-indazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-13(2)7-5-3-4-6-8(7)9(10)12-11-6/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBOVETVQCUAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

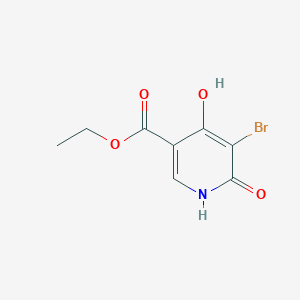

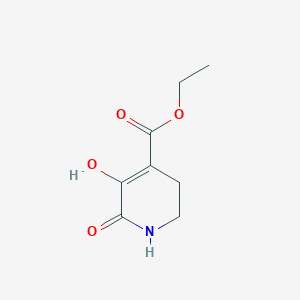

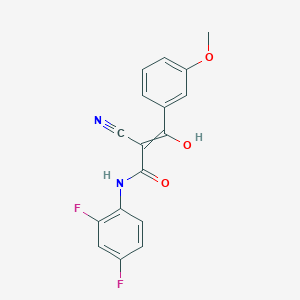

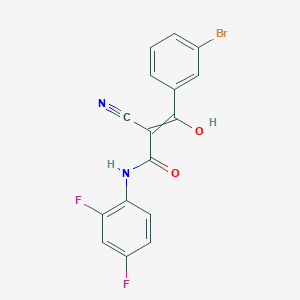

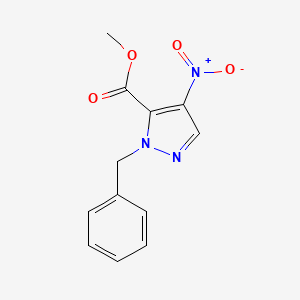

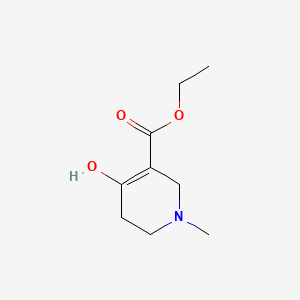

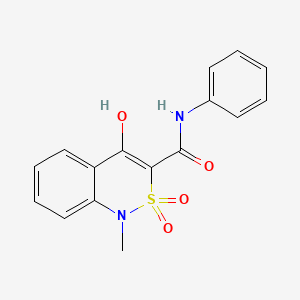

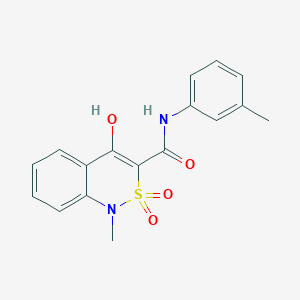

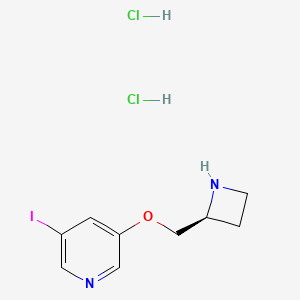

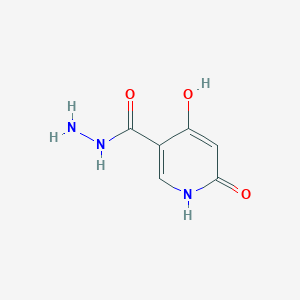

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)

![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)